6-Amino-2,3-difluorophenol
Overview
Description
6-Amino-2,3-difluorophenol is not directly mentioned in the provided papers. However, the papers discuss compounds that are structurally related or involve similar functional groups, such as fluorinated aromatic compounds and amines. These compounds are of interest due to their potential applications in materials science, particularly in the synthesis of polyimides with desirable properties such as low dielectric constants, high thermal stability, and good solubility in organic solvents .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves multi-step chemical processes. For instance, the synthesis of a novel fluorinated aromatic diamine is described as a simple procedure, which is then used to prepare fluorinated polyimides . Another example is the preparation of a novel trifluoromethyl-substituted bis(ether amine) monomer through nucleophilic substitution and catalytic reduction . These methods could potentially be adapted for the synthesis of 6-Amino-2,3-difluorophenol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as fluorinated polyimides, is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of the materials. The presence of fluorine is known to reduce the polarizability of the polymer chain, leading to lower dielectric constants . The molecular structure of 6-Amino-2,3-difluorophenol would similarly be expected to exhibit unique electronic properties due to the presence of both amino and fluorine groups.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 6-Amino-2,3-difluorophenol can be complex. For example, the aminolysis of a difluorophenyl-containing compound is reported to be successful with unshielded amines and in a medium with high dielectric permittivity . This suggests that the amino group in 6-Amino-2,3-difluorophenol could also participate in aminolysis reactions under suitable conditions, potentially leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are notable for their low moisture adsorption, low dielectric constants, and high thermal stability . These properties are attributed to the fluorine atoms in the molecular structure, which impart a high degree of chemical inertness and resistance to polar interactions. The properties of 6-Amino-2,3-difluorophenol would likely be influenced by its fluorine content, suggesting potential applications in areas where such properties are advantageous.
Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
6-Amino-2,3-difluorophenol derivatives like APF are used as novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. These probes are valuable for studying the roles of hROS in various biological and chemical applications due to their ability to differentiate specific reactive species and resist light-induced autoxidation in living cells (Setsukinai et al., 2003).
Photophysical Properties and Solvent Sensitivity
BODIPY dyes with 6-amino-2,3-difluorophenol structural components exhibit photophysical properties sensitive to solvent polarity and acidity. These properties make the dyes potential candidates for fluorescence probes in studies concerning solvent environments' acidity (Bañuelos et al., 2008).
Antioxidant Activity and Lipid Peroxidation Inhibition
Derivatives of 6-amino-2,3-difluorophenol are studied for their antioxidant properties and ability to inhibit lipid peroxidation. These compounds are promising for therapeutic applications due to their potent inhibitory activities (Neochoritis et al., 2010).
Peptide Synthesis
Tetrafluorophenyl esters of 6-amino-2,3-difluorophenol and related compounds are valuable in peptide synthesis. These esters have been studied for their kinetics in coupling reactions and racemization processes, contributing to more efficient peptide construction (Hui et al., 2009).
Antibacterial and Anti-tuberculosis Activity
Certain 6-amino-2,3-difluorophenol derivatives demonstrate antibacterial and anti-tuberculosis activities. Their structures and biological activities make them candidates for developing new therapeutic agents (Vasava et al., 2019).
Ratiometric Fluorescent Sensors
Compounds containing the 6-amino-2,3-difluorophenol moiety are used in designing ratiometric fluorescent sensors, particularly for detecting ions like Zn2+. These sensors show significant changes in fluorescence intensity upon ion binding, useful for biological and chemical sensing applications (Burdette & Lippard, 2002).
Safety And Hazards
“6-Amino-2,3-difluorophenol” is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
6-amino-2,3-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRURHZHJEDNBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380933 | |
Record name | 6-amino-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,3-difluorophenol | |
CAS RN |
115551-33-2 | |
Record name | 6-amino-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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